N-(3-chlorophenyl)-2-((4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide
CAS No.: 1251616-33-7
Cat. No.: VC7292824
Molecular Formula: C16H13ClN4O2S
Molecular Weight: 360.82
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251616-33-7 |
|---|---|
| Molecular Formula | C16H13ClN4O2S |
| Molecular Weight | 360.82 |
| IUPAC Name | N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C16H13ClN4O2S/c1-10-19-16(23-21-10)11-5-6-18-15(7-11)24-9-14(22)20-13-4-2-3-12(17)8-13/h2-8H,9H2,1H3,(H,20,22) |
| Standard InChI Key | IAMDPHOOLWYWFY-UHFFFAOYSA-N |
| SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Structural and Chemical Characteristics
Molecular Architecture
The compound’s structure integrates three key moieties:
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3-Chlorophenyl Group: A benzene ring substituted with a chlorine atom at the meta position, known to enhance lipophilicity and influence receptor binding.
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Pyridine-Thioacetamide Backbone: A pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a thioacetamide group (–S–CH2–C(=O)–NH–), which facilitates hydrogen bonding and sulfur-mediated interactions.
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3-Methyl-1,2,4-Oxadiazole: A five-membered heterocycle containing two nitrogen atoms and one oxygen atom, with a methyl group at position 3. This moiety contributes to metabolic stability and electronic effects .
The molecular formula is C16H13ClN4O2S, with a molar mass of 360.82 g/mol. The IUPAC name is N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide, and its SMILES string is CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl.
Synthesis and Derivatives
Proposed Synthetic Routes
While no explicit synthesis protocol for this compound is published, analogous oxadiazole derivatives are typically synthesized via:
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Cyclization of Acylthiosemicarbazides: Thiosemicarbazides derived from carboxylic acids undergo cyclization in basic conditions (e.g., NaOH/KI) to form 1,3,4-oxadiazoles .
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Coupling Reactions: The pyridine-thioacetamide backbone could be constructed via nucleophilic aromatic substitution (SNAr) between a 2-mercaptopyridine derivative and a chloroacetamide intermediate.
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Oxadiazole Formation: The 3-methyl-1,2,4-oxadiazole ring is likely synthesized from a nitrile and hydroxylamine, followed by methylation .
Structural Analogues and Modifications
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VC5098896: A related compound (CAS No. 2034532-00-6) featuring a triazolopyridine-oxadiazole core demonstrates the versatility of oxadiazole hybridization in drug design.
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Thiophene-Oxadiazole Hybrids: Compounds like TOT-14 (IC50 = 4.83 µg/mL against MCF-7 cells) highlight the anticancer potential of oxadiazole-containing hybrids .
Molecular Interactions and Mechanistic Insights
DNA Binding
While untested for this compound, analogous oxadiazoles (e.g., TOT-14) bind calf thymus DNA with moderate affinity (K = 4.25 × 10³ M⁻¹), suggesting intercalation or groove-binding modes .
Enzyme Targets
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Histone Deacetylases (HDACs): Oxadiazole-hydroxamate hybrids inhibit HDACs, altering gene expression in cancer cells .
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Topoisomerase II: Oxadiazole-coumarin conjugates stabilize topoisomerase II-DNA cleavage complexes, inducing DNA damage .
Computational Predictions
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Docking Studies: Molecular docking of similar compounds reveals favorable interactions with ATP-binding pockets of kinases (e.g., EGFR, VEGFR2) .
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ADME Properties: Predicted to obey Lipinski’s Rule of Five (MW < 500, HBD ≤ 5, HBA ≤ 10), suggesting oral bioavailability.
Data Tables
Table 1: Physicochemical and Structural Data
| Property | Value | Source |
|---|---|---|
| CAS No. | 1251616-33-7 | |
| Molecular Formula | C16H13ClN4O2S | |
| Molecular Weight | 360.82 g/mol | |
| IUPAC Name | N-(3-chlorophenyl)-2-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide | |
| SMILES | CC1=NOC(=N1)C2=CC(=NC=C2)SCC(=O)NC3=CC(=CC=C3)Cl | |
| PubChem CID | 49665143 |
Table 2: Hypothesized Biological Activities (Based on Analogues)
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